3-Azido-2,2-dimethylpropanoic acid

Vue d'ensemble

Description

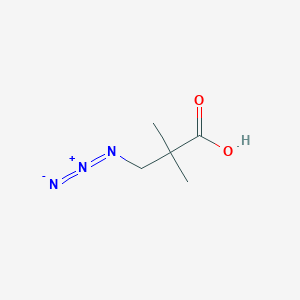

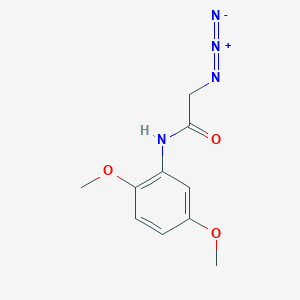

3-Azido-2,2-dimethylpropanoic acid, also known as azidomalonic acid, is a synthetic organic compound used in a variety of scientific applications. It is a white crystalline solid with a melting point of 120-122°C. Azidomalonic acid is a versatile reagent that can be used in a variety of organic synthesis reactions, including the synthesis of peptides, polymers, and other compounds. It also has a range of biochemical and physiological effects that have been studied in laboratory experiments. In

Applications De Recherche Scientifique

Antiproliferative Activity in Cancer Research

3-Azido-2,2-dimethylpropanoic acid derivatives have been investigated for their antiproliferative activities against various cancer cell lines. Compounds synthesized from this chemical have shown potential as histone deacetylase inhibitors (HDACIs), a class of compounds that play a significant role in cancer treatment. For example, El-Rayes et al. (2019) synthesized and tested compounds based on this compound, which showed promising activity against HeLa cells and other cancer cell lines, suggesting potential applications in cancer therapy (El-Rayes et al., 2019).

Photoaffinity Labeling in Drug Discovery

The azido group in compounds like this compound has been used to synthesize analogs for photoaffinity labeling, a technique important in identifying molecular targets of drugs in biological systems. Palmer et al. (2007) demonstrated the synthesis and biological activity of azido analogues of xanthenone-4-acetic acid, used in photoaffinity labeling to understand drug mechanisms (Palmer et al., 2007).

Prodrug Development

This compound derivatives are explored in the development of prodrugs, which are compounds designed to be metabolically converted into a pharmacologically active drug. Parang et al. (2000) reviewed various prodrugs of AZT (zidovudine), a key drug in HIV treatment, that were designed to improve its therapeutic profile and efficacy (Parang et al., 2000).

Development of Heteroarenes in Drug Synthesis

Compounds derived from this compound are used in synthesizing heteroarenes, which are significant in drug development. For instance, Liu et al. (2018) reported a method for synthesizing C(CF3)Me2-containing heteroarenes using 3,3,3-trifluoro-2,2-dimethylpropanoic acid, demonstrating its potential application in drug discovery (Liu et al., 2018).

Thermoresponsive Polymers

The azido group in this compound derivatives is utilized in the synthesis of thermoresponsive polymers. Narumi et al. (2008) explored the synthesis and 'click' reaction of azido end-functionalized poly(N-isopropylacrylamide), a polymer with applications in smart drug delivery systems (Narumi et al., 2008).

Inhibitors in Cancer Therapy

The azido derivatives of this compound have also been investigated as potential CDK8 kinase inhibitors, a target in cancer therapy. Aboelmagd et al. (2021) synthesized metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives and tested their anti-tumor activities, finding promising applications in colon cancer therapy (Aboelmagd et al., 2021).

Mécanisme D'action

Target of Action

Azido-containing compounds are generally used as building blocks in bioconjugation strategies . They can react with primary amine groups in the presence of activators, forming a stable amide bond .

Mode of Action

The mode of action of 3-Azido-2,2-dimethylpropanoic acid involves the formation of an amide bond with primary amine groups . This is facilitated by the presence of activators such as EDC or DCC . The terminal azide group allows conjugation with compounds containing alkyne groups through a copper (I)-catalyzed cycloaddition reaction, also known as click chemistry .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that azido groups can participate in click chemistry reactions, which are widely used in bioconjugation and material science . This suggests that 3-Azido-2,2-dimethylpropanoic acid could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context.

Cellular Effects

Azido-containing compounds have been shown to affect various types of cells and cellular processes . For instance, 3′-Azido-2′,3′-dideoxynucleoside, a related compound, has been shown to inhibit telomerase activity and cause telomere shortening in human HL60 cells .

Molecular Mechanism

Azido groups are known to be reactive and can form covalent bonds with other molecules in click chemistry reactions . This suggests that this compound could potentially interact with biomolecules in a similar manner, leading to changes in gene expression, enzyme activity, and other molecular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related azido-containing compounds have shown changes in their effects over time. For example, chronic in vitro exposure to 3′-Azido-2′,3′-dideoxythymidine has been shown to induce senescence and apoptosis and reduce tumorigenicity of metastatic mouse mammary tumor cells .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been studied yet. Related compounds like 3′-Azido-2′,3′-dideoxythymidine have shown dose-dependent effects in animal models. For instance, transplacental exposure to this compound resulted in dose-dependent increases in tumor incidence and tumor multiplicity in the offspring of treated mice .

Transport and Distribution

Related compounds like 3′-Azido-2′,3′-dideoxythymidine have been shown to be taken up by several plasma membrane transporters .

Propriétés

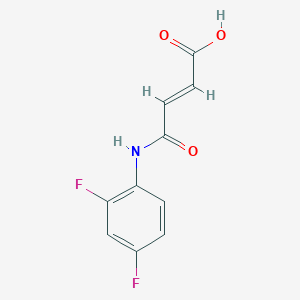

IUPAC Name |

3-azido-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-5(2,4(9)10)3-7-8-6/h3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLASWCMAUDQAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,3-Dimethylphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3033751.png)

![4-chloro-N-[1-(methylsulfanyl)-2-nitrovinyl]aniline](/img/structure/B3033753.png)